molecular formula C20H16ClN5O2 B6481051 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide CAS No. 897615-40-6

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B6481051
CAS No.: 897615-40-6
M. Wt: 393.8 g/mol
InChI Key: OKDDDLCASWLWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is a synthetic heterocyclic compound featuring:

  • A 1H-1,2,3,4-tetrazole core substituted at position 1 with a 4-chlorophenyl group.
  • A methylacetamide moiety attached to position 5 of the tetrazole.
  • A naphthalen-2-yloxy group linked to the acetamide oxygen.

Its synthesis likely involves 1,3-dipolar cycloaddition or nucleophilic substitution, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c21-16-6-8-17(9-7-16)26-19(23-24-25-26)12-22-20(27)13-28-18-10-5-14-3-1-2-4-15(14)11-18/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDDDLCASWLWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Tetrazole Derivatives

2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl]-N-(naphthalen-2-yl)acetamide (CAS: 917219-39-7)
  • Key Difference : The 4-chlorophenyl group is at position 5 of the tetrazole, while the acetamide is attached to position 1 (vs. position 5 in the target compound).
  • Molecular Formula : C₁₉H₁₄ClN₅O (MW: 363.8) .
N-({4-[(Dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide (CAS: 879345-77-4)
  • Key Difference: Replaces the tetrazole-chlorophenyl group with a dimethylaminomethylphenyl moiety.
  • Impact: Increased basicity due to the dimethylamino group may enhance solubility but reduce metabolic stability compared to the tetrazole-containing target compound .

Triazole-Based Analogs

Triazole analogs (e.g., compounds 6a–7f in –4) share structural motifs but differ in core heterocycles:

Compound ID Heterocycle Substituents Molecular Formula Key Properties Source
6m 1,2,3-Triazole 4-Chlorophenyl, naphthalen-1-yloxy, acetamide C₂₁H₁₈ClN₄O₂ (MW: 393.8) IR peaks: 3291 (–NH), 1678 (C=O), 785 (–C–Cl)
7c 1,2,3-Triazole Naphthalen-2-yloxy, 3-nitrophenylacetamide C₂₁H₁₆N₅O₄ (MW: 404.1) HRMS: [M+H]⁺ = 404.1348 (calc. 404.1359)
11i () 1,2,4-Triazole 5-Chloroindolinone, 4-chlorophenyl, acetamide C₂₅H₁₈Cl₂N₆O₃ (MW: 545.3) High melting point (>300°C); 56.36% C (calc. 56.19%)

Key Observations :

  • Triazole vs. Tetrazole : Triazoles (6-membered π-system) are less acidic than tetrazoles, which may influence pharmacokinetics (e.g., oral bioavailability) .
  • Substituent Effects : Nitro groups (e.g., 7c ) enhance electron-withdrawing properties, while methoxy groups (e.g., 7e–f ) increase lipophilicity .

Sulfur-Containing Analogs

2-{[1-(3-Chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • Key Difference : Replaces the naphthyloxy group with a sulfanyl linker.

Research Findings and Implications

  • Anticancer Activity: Triazole-tethered indolinones () inhibit VEGFR-2 (IC₅₀: 0.89–1.42 µM), suggesting that the target compound’s tetrazole-naphthyloxy scaffold may also target kinase pathways .
  • Synthetic Accessibility : Copper-catalyzed 1,3-dipolar cycloaddition (used for triazoles in –4) is adaptable for tetrazole synthesis, though reaction conditions (e.g., temperature, catalyst) may vary .
  • Crystallographic Data : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits intermolecular H-bonding via carbonyl oxygen, a feature likely shared by the target compound’s acetamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.